![molecular formula C23H16N2O4 B4321140 2-AMINO-5,10-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE](/img/structure/B4321140.png)
2-AMINO-5,10-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5,10-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE typically involves a multi-component reaction. One common method involves the reaction of aryl aldehyde, malononitrile, and 2-hydroxy-1,4-naphthoquinone in the presence of a catalytic amount of triethylamine (Et3N) in acetonitrile (CH3CN). The reaction mixture is sonicated for 10-15 minutes, and the product is obtained by filtration and washing with water and hexane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of multi-component reactions and the use of catalysts can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-5,10-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The allyloxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds .
Applications De Recherche Scientifique
2-AMINO-5,10-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-AMINO-5,10-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or inflammation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-(4-hydroxyphenyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile: This compound shares a similar chromene core structure but differs in the substituents attached to the phenyl ring.
Coumarin Derivatives: Coumarins are structurally related to chromenes and exhibit similar biological activities.
Uniqueness
2-AMINO-5,10-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the allyloxy group, in particular, enhances its potential for various chemical transformations and biological interactions .
Propriétés
IUPAC Name |
2-amino-5,10-dioxo-4-(4-prop-2-enoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-2-11-28-14-9-7-13(8-10-14)18-17(12-24)23(25)29-22-19(18)20(26)15-5-3-4-6-16(15)21(22)27/h2-10,18H,1,11,25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRGRNXSUQWEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


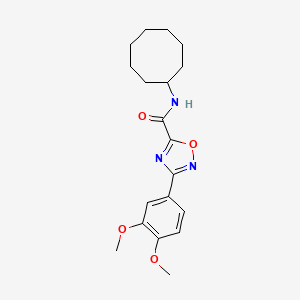
![3-(3,4-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4321068.png)
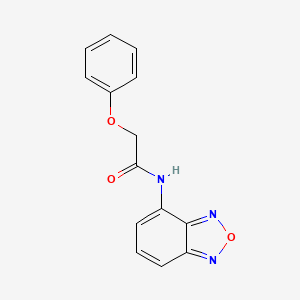
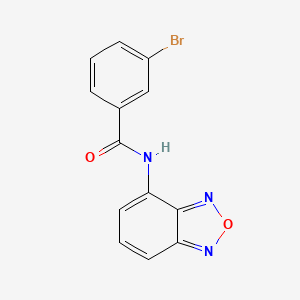
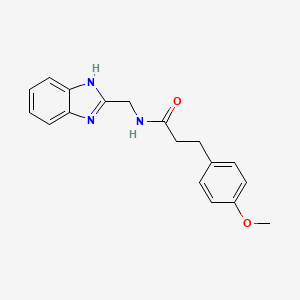
![1-(5-BROMO-2-PYRIDYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4321103.png)
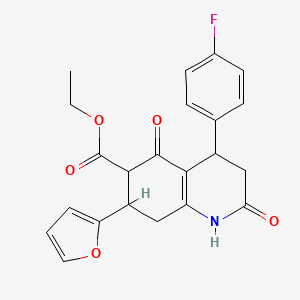
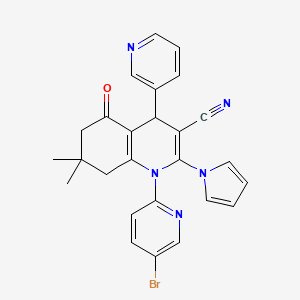
![2'-amino-1-benzyl-1'-(dimethylamino)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4321125.png)
![2-amino-1'-(2-fluorobenzyl)-1-(3-fluorophenyl)-2',5-dioxo-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile](/img/structure/B4321136.png)
![6-(3-bromophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B4321146.png)
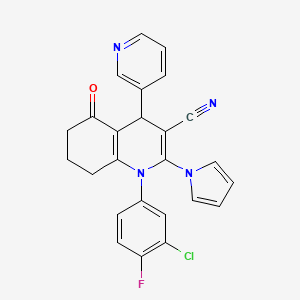

![2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B4321161.png)
